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molecular formula C8H11N3O4 B2435365 ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate CAS No. 99480-01-0

ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate

Cat. No. B2435365
M. Wt: 213.193
InChI Key: JRVVWQNTUVWIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04683228

Procedure details

A solution of 3-nitropyrazole (22.6 g.) in dry DMF (25 ml.) was added dropwise over 30 minutes to a suspension of sodium hydride (5.28 g.) in dry DMF (50 ml.) at 0°. The mixture was stirred for 30 minutes, ethyl 3-bromopropionate (36.8 g.) was added over 10 minutes, the mixture was kept at -15° for 17 hours and then allowed to warm to 20°. Water (550 ml.) was added, the solution was extracted with EtOAc (4×100 ml.) and the combined extracts were dried (MgSO4) and evaporated in vacuo to an oil. Fractionation on a silica medium pressure liquid chromatography column eluted with EtOAc/petrol (b.p.60°-80°) 1:1 v/v gave ethyl 3-(3-nitropyrazol-1-yl)propionate (19.2 g.) as a low melting solid. The n.m.r. spectrum in CDCl3 included the following resonances: 7 6 (d, 1H); 6.85 (d, 1H); 4.5 (t, 2H); 4.1 (q, 2H); 2.95 (t, 2H); 1.2 (t, 3H).
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
5.28 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
36.8 g
Type
reactant
Reaction Step Two
Name
Quantity
550 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:8]=[CH:7][NH:6][N:5]=1)([O-:3])=[O:2].[H-].[Na+].Br[CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].O>CN(C=O)C>[N+:1]([C:4]1[CH:8]=[CH:7][N:6]([CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[N:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
22.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=NNC=C1
Name
Quantity
5.28 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
36.8 g
Type
reactant
Smiles
BrCCC(=O)OCC
Step Three
Name
Quantity
550 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was kept at -15° for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20°
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with EtOAc (4×100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to an oil
WASH
Type
WASH
Details
Fractionation on a silica medium pressure liquid chromatography column eluted with EtOAc/petrol (b.p.60°-80°) 1:1 v/v

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=NN(C=C1)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 19.2 g
YIELD: CALCULATEDPERCENTYIELD 45.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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